An In-Depth Technical Guide to 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene
An In-Depth Technical Guide to 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene (CAS Number: 1427460-81-8), a diaryl ether derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. This document details a plausible, scientifically-grounded synthetic pathway, predicted physicochemical and spectroscopic properties, and a discussion of its potential applications, particularly in the development of novel therapeutic agents. The synthesis involves a two-step process: a Williamson ether synthesis to construct the diaryl ether core, followed by a selective benzylic bromination. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in the synthesis and utilization of this and structurally related compounds.
Introduction: The Significance of Diaryl Ether and Benzyl Bromide Motifs in Drug Discovery
The diaryl ether scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[1][2][3] This is attributed to the ether linkage's ability to impart conformational flexibility and favorable metabolic stability. Molecules incorporating this motif have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2][3]
Similarly, the benzyl bromide functionality serves as a highly reactive and versatile synthetic handle.[4] Its utility lies in its susceptibility to nucleophilic substitution, enabling the facile introduction of the benzylic moiety into a diverse range of molecular frameworks. This reactivity is often exploited in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The compound 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene combines these two valuable pharmacophores, making it a promising intermediate for the synthesis of novel drug candidates. The presence of the ethyl group on one of the phenyl rings provides a point for further structural modification and can influence the compound's lipophilicity and binding interactions with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is presented in the table below.
| Property | Value | Source |
| CAS Number | 1427460-81-8 | [5] |
| Molecular Formula | C₁₅H₁₅BrO | [5] |
| Molecular Weight | 291.18 g/mol | [5] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | Inferred from structure |
| SMILES | CCC1=CC=C(OC2=CC=C(CBr)C=C2)C=C1 | [5] |
Proposed Synthetic Pathway
The synthesis of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene can be logically approached through a two-step sequence, as illustrated in the workflow diagram below. This pathway leverages well-established and reliable organic transformations.
Caption: Proposed two-step synthesis of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene.
Step 1: Williamson Ether Synthesis of 4-(4-Ethylphenoxy)toluene
The initial step involves the formation of the diaryl ether linkage via a Williamson ether synthesis.[3][6][7] This reaction proceeds through the nucleophilic attack of a phenoxide on an aryl halide.
Caption: Reaction scheme for the Williamson ether synthesis of the intermediate.
Experimental Protocol:
-
To a stirred solution of 4-ethylphenol (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq.).
-
Heat the mixture to 80-100 °C for 1 hour to facilitate the formation of the potassium phenoxide.
-
Add 4-bromotoluene (1.0 eq.) to the reaction mixture.
-
Continue heating at 100-120 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(4-ethylphenoxy)toluene.
Step 2: Benzylic Bromination of 4-(4-Ethylphenoxy)toluene
The second step involves the selective bromination of the benzylic methyl group of the intermediate.[8][9] This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Caption: Reaction scheme for the benzylic bromination to yield the final product.
Experimental Protocol:
-
Dissolve 4-(4-ethylphenoxy)toluene (1.0 eq.) in a suitable solvent such as carbon tetrachloride (CCl₄) or acetonitrile.
-
Add N-bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off the succinimide byproduct and wash the filter cake with a small amount of the solvent.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene.
Predicted Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for the aromatic, benzylic, and ethyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.3-6.9 | m | 8H | Aromatic protons | The aromatic protons of the two phenyl rings will appear in this region as a complex multiplet. |
| ~4.5 | s | 2H | -CH₂Br | The benzylic protons adjacent to the bromine atom are expected to appear as a singlet in this region, which is characteristic for benzyl bromides.[10][11] |
| ~2.6 | q | 2H | -CH₂CH₃ | The methylene protons of the ethyl group will appear as a quartet due to coupling with the adjacent methyl protons. |
| ~1.2 | t | 3H | -CH₂CH₃ | The methyl protons of the ethyl group will appear as a triplet due to coupling with the adjacent methylene protons. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~157-155 | Aromatic C-O | The carbon atoms of the ether linkage are expected to be downfield. |
| ~138-115 | Aromatic C | The remaining aromatic carbons will appear in this region. |
| ~33 | -CH₂Br | The benzylic carbon attached to bromine will be significantly deshielded. |
| ~28 | -CH₂CH₃ | The methylene carbon of the ethyl group. |
| ~16 | -CH₂CH₃ | The methyl carbon of the ethyl group. |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2970-2850 | Medium | Aliphatic C-H stretch (from ethyl and bromomethyl groups) |
| ~1600, ~1500 | Strong | Aromatic C=C stretch |
| ~1240 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Strong | Aryl-O-C stretch (symmetric) |
| ~690 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Expected Molecular Ion (M⁺): m/z 290 and 292.
-
Major Fragmentation Pathways: Loss of Br• to give a benzylic carbocation (m/z 211), and cleavage of the ether bond.
Safety and Handling
Specific safety data for 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is not available. However, based on its structural similarity to other benzyl bromides, the following precautions should be taken:
-
Hazard Class: Likely to be classified as a corrosive and lachrymatory substance.[2][7][12][13]
-
Handling: Handle in a well-ventilated fume hood.[2][12] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2][12] Avoid inhalation of dust or vapors and contact with skin and eyes.[2][12]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[4]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[7][12] In case of eye contact, rinse cautiously with water for several minutes.[7][12] If inhaled, move to fresh air.[7][12] Seek immediate medical attention in all cases of exposure.
Applications in Drug Development
The structural features of 1-(Bromomethyl)-4-(4-ethylphenoxy)benzene make it a valuable intermediate for the synthesis of a variety of potential drug candidates.
-
Linker/Spacer: The molecule can be used as a linker to connect two different pharmacophores, with the diaryl ether providing a degree of flexibility.
-
Scaffold for Library Synthesis: The reactive benzyl bromide handle allows for the rapid diversification of the molecule by reaction with a wide range of nucleophiles, facilitating the generation of compound libraries for high-throughput screening.
-
Synthesis of Biologically Active Molecules: The diaryl ether core is present in numerous compounds with demonstrated biological activity. This intermediate provides a straightforward entry into the synthesis of novel analogs of these compounds.
Conclusion
1-(Bromomethyl)-4-(4-ethylphenoxy)benzene is a promising, yet underexplored, chemical entity with significant potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its likely synthetic route, predicted physicochemical and spectroscopic properties, and potential applications. The detailed protocols and data presented herein are intended to empower researchers to synthesize and utilize this versatile building block in their efforts to develop the next generation of therapeutic agents.
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